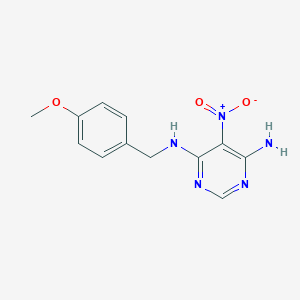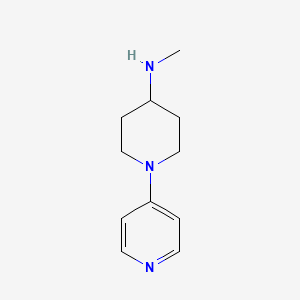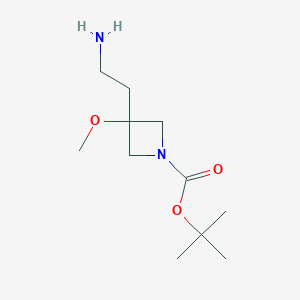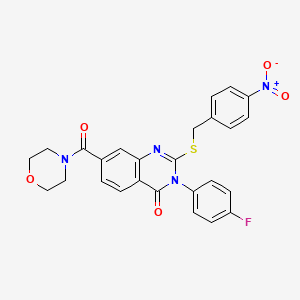![molecular formula C16H20N2O3 B2543507 4-[3-(3,5-Dimethylphenoxy)propanoyl]morpholine-3-carbonitrile CAS No. 1394785-31-9](/img/structure/B2543507.png)
4-[3-(3,5-Dimethylphenoxy)propanoyl]morpholine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-(3,5-Dimethylphenoxy)propanoyl]morpholine-3-carbonitrile, also known as DMPPMC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DMPPMC belongs to the class of morpholine-based compounds and has been found to exhibit significant biological activity, making it a promising candidate for further research. In
Mécanisme D'action
The mechanism of action of 4-[3-(3,5-Dimethylphenoxy)propanoyl]morpholine-3-carbonitrile is not fully understood, but studies have suggested that it may act as an inhibitor of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells (Liu et al., 2017). It has also been suggested that 4-[3-(3,5-Dimethylphenoxy)propanoyl]morpholine-3-carbonitrile may act as a voltage-gated sodium channel blocker, leading to paralysis and death in insects (Zhang et al., 2016).
Biochemical and Physiological Effects
4-[3-(3,5-Dimethylphenoxy)propanoyl]morpholine-3-carbonitrile has been found to exhibit significant biochemical and physiological effects. In vitro studies have shown that 4-[3-(3,5-Dimethylphenoxy)propanoyl]morpholine-3-carbonitrile can induce cell cycle arrest and apoptosis in cancer cells (Liu et al., 2017). In addition, 4-[3-(3,5-Dimethylphenoxy)propanoyl]morpholine-3-carbonitrile has been found to exhibit insecticidal activity against various insect pests, leading to paralysis and death (Zhang et al., 2016).
Avantages Et Limitations Des Expériences En Laboratoire
4-[3-(3,5-Dimethylphenoxy)propanoyl]morpholine-3-carbonitrile has several advantages for lab experiments. It is relatively easy to synthesize and has been found to exhibit significant biological activity, making it a promising candidate for further research. However, 4-[3-(3,5-Dimethylphenoxy)propanoyl]morpholine-3-carbonitrile also has some limitations. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. In addition, more research is needed to fully understand the mechanism of action of 4-[3-(3,5-Dimethylphenoxy)propanoyl]morpholine-3-carbonitrile.
Orientations Futures
There are several future directions for research on 4-[3-(3,5-Dimethylphenoxy)propanoyl]morpholine-3-carbonitrile. One area of interest is its potential use as an anticancer agent. Further studies are needed to fully understand the mechanism of action of 4-[3-(3,5-Dimethylphenoxy)propanoyl]morpholine-3-carbonitrile and its effectiveness against various types of cancer. In addition, 4-[3-(3,5-Dimethylphenoxy)propanoyl]morpholine-3-carbonitrile has shown promising results as an insecticide, and further research is needed to explore its potential use in agriculture. Finally, more research is needed to fully understand the advantages and limitations of 4-[3-(3,5-Dimethylphenoxy)propanoyl]morpholine-3-carbonitrile for lab experiments and to develop new synthesis methods that can overcome its limitations.
Méthodes De Synthèse
4-[3-(3,5-Dimethylphenoxy)propanoyl]morpholine-3-carbonitrile can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 3,5-dimethylphenol with propionyl chloride to form 3-(3,5-dimethylphenoxy)propanoic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with morpholine and potassium cyanide to form 4-[3-(3,5-Dimethylphenoxy)propanoyl]morpholine-3-carbonitrile (Liu et al., 2017).
Applications De Recherche Scientifique
4-[3-(3,5-Dimethylphenoxy)propanoyl]morpholine-3-carbonitrile has been found to exhibit significant biological activity, making it a promising candidate for further research. It has been studied for its potential use as an anticancer agent, with promising results in vitro (Liu et al., 2017). In addition, 4-[3-(3,5-Dimethylphenoxy)propanoyl]morpholine-3-carbonitrile has also been investigated for its potential use as an insecticide, with studies showing its effectiveness against various insect pests (Zhang et al., 2016).
Propriétés
IUPAC Name |
4-[3-(3,5-dimethylphenoxy)propanoyl]morpholine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-12-7-13(2)9-15(8-12)21-5-3-16(19)18-4-6-20-11-14(18)10-17/h7-9,14H,3-6,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBMBFCUHPOLMOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCC(=O)N2CCOCC2C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Fluoro-2-[1-(methoxymethoxy)ethyl]benzaldehyde](/img/structure/B2543426.png)



![3-(benzo[d][1,3]dioxol-5-yloxy)-N-benzylpropane-1-sulfonamide](/img/structure/B2543431.png)
![[(2S,5R)-5-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)oxolan-2-yl]methanamine;dihydrochloride](/img/structure/B2543435.png)
![N-[2-(4-bromophenyl)sulfanylethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2543436.png)
![7-(4-bromophenyl)-3-((3-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2543438.png)
![1-[3-(Benzimidazol-1-yl)azetidin-1-yl]-2-(2-methylphenoxy)ethanone](/img/structure/B2543439.png)

![2-[(4-Methoxybenzyl)sulfanyl]-4-methyl-6-phenylnicotinonitrile](/img/structure/B2543446.png)
![N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide](/img/structure/B2543447.png)